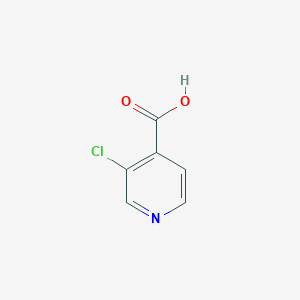

3-Chloroisonicotinic acid

説明

Significance of Pyridine-Based Chemical Entities in Advanced Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental scaffolds in the field of organic chemistry. nih.gov As a six-membered heteroaromatic compound, the pyridine nucleus is a structural analog of benzene (B151609) with one carbon atom replaced by nitrogen. researchgate.net This substitution has profound effects on the molecule's physical and chemical properties, making it a versatile building block in numerous applications. nih.gov Pyridine scaffolds are prevalent in natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (nicotinic acid) and pyridoxine. nih.gov

In advanced organic synthesis, pyridine derivatives serve as crucial intermediates and are widely used in the design and synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govnumberanalytics.com Their importance in medicinal chemistry is particularly noteworthy; the pyridine ring is a common motif in a vast array of therapeutic agents due to its ability to engage with biological targets and enhance the water solubility of drug molecules. nih.govenpress-publisher.com Many FDA-approved drugs incorporate the pyridine scaffold. researchgate.netscispace.com Furthermore, these compounds are essential in the development of agrochemicals, including herbicides and insecticides. numberanalytics.comchemimpex.com The unique electronic properties of the pyridine ring, influenced by the electron-withdrawing nitrogen atom, also make its derivatives valuable as ligands in organometallic chemistry and catalysis. nih.gov

Overview of Halogenated Pyridine Carboxylic Acids as Research Targets

Halogenated pyridine carboxylic acids represent a particularly important subclass of pyridine derivatives for chemical research. The presence of both a halogen atom and a carboxylic acid group on the pyridine ring creates a bifunctional molecule with distinct reactive sites. Aryl halides are of paramount importance in organic synthesis, frequently serving as coupling partners in metal-catalyzed cross-coupling reactions to form more complex aromatic structures. nih.gov The halogen substituent can significantly influence the electronic properties of the pyridine ring, affecting its reactivity and the biological activity of its derivatives. mdpi.com

The carboxylic acid group is also highly versatile. It can be converted into a variety of other functional groups, such as esters and amides, or participate in decarboxylation reactions. molport.com The ability to selectively functionalize either the halogenated position or the carboxylic acid group makes these compounds powerful intermediates in multi-step syntheses. nih.gov This dual reactivity is of great interest to synthetic chemists in fields ranging from medicinal and agrochemistry to materials science. nih.gov

Rationale for Comprehensive Research on 3-Chloroisonicotinic Acid

This compound, also known as 3-chloro-4-pyridinecarboxylic acid, is a prime example of a halogenated pyridine carboxylic acid that serves as a valuable research target. chemimpex.comlookchem.com Its specific structure, featuring a chlorine atom at the 3-position and a carboxylic acid at the 4-position of the pyridine ring, makes it a highly versatile building block for organic synthesis. lookchem.com

The strategic placement of these two functional groups allows for regioselective modifications. The chlorine atom can be displaced or used in cross-coupling reactions, while the carboxylic acid can undergo a range of transformations. This versatility makes this compound a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comlookchem.com It is utilized in the development of potential anti-tuberculosis agents, herbicides, and fungicides. chemimpex.com Furthermore, it serves as a ligand in coordination chemistry, forming complexes with metal ions that may have applications in catalysis or as metal-based drugs. lookchem.com The compound's stability and defined reactivity make it an attractive starting material for researchers aiming to innovate in drug discovery and crop protection. chemimpex.com

Properties of this compound

Below is an interactive table summarizing the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 88912-27-0 | chemimpex.com |

| Molecular Formula | C6H4ClNO2 | chemimpex.com |

| Molecular Weight | 157.55 g/mol | chemimpex.com |

| Melting Point | 226-233 °C (decomposes) | chemimpex.comlookchem.comaksci.com |

| Boiling Point | 387 °C at 760 mmHg | lookchem.com |

| Appearance | White to almost white powder/crystal | chemimpex.com |

| Density | 1.47 g/cm³ | lookchem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAZXWFEMDJTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370964 | |

| Record name | 3-chloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88912-27-0 | |

| Record name | 3-chloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloroisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Chloroisonicotinic Acid

Established Synthetic Routes to 3-Chloroisonicotinic Acid

This compound, a halogenated derivative of isonicotinic acid, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. chemimpex.com Its production is primarily achieved through chemical synthesis, with several established routes available.

Multi-step Chemical Synthesis Pathways

One common approach to synthesizing this compound involves the chlorination of a pyridine (B92270) derivative followed by subsequent chemical modifications. For instance, a multi-step synthesis can begin with the chlorination of a suitable precursor, followed by hydrolysis or oxidation to yield the final carboxylic acid product. google.comyoutube.com

A documented pathway involves the hydrolysis of a 3-trichloromethyl pyridine compound in the presence of an acid like sulfuric or phosphoric acid. google.com This method is noted for producing a highly pure product in good yield. google.com The reaction conditions, such as temperature and acid concentration, are critical for optimizing the reaction time and yield. For example, using 50% sulfuric acid at elevated temperatures can complete the reaction in about two hours. google.com

Another synthetic strategy starts from citrazinic acid. google.com This process involves a two-step reaction: first, a chlorination reaction to produce 2,6-dichloro-isonicotinic acid, followed by a directed dechlorination reaction to yield 2-chloroisonicotinic acid. google.com

The following table provides an overview of a multi-step synthesis approach:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-chloro-3-trifluoromethyl pyridine | Aluminum chloride | 2-chloro-3-trichloromethyl pyridine |

| 2 | 2-chloro-3-trichloromethyl pyridine | Sulfuric acid or phosphoric acid, 80°-130° C | 2-chloronicotinic acid |

| Source: google.com |

Chemo-enzymatic Synthetic Approaches

Chemo-enzymatic synthesis combines the efficiency of enzymatic transformations with the precision of chemical conversions, offering a powerful strategy for producing complex molecules. nih.gov This approach is increasingly being applied to the synthesis of nicotinic acid derivatives. frontiersin.org

Nitrilase-Mediated Hydroxylation Pathways

A key chemo-enzymatic route to this compound involves the use of nitrilase enzymes. researchgate.net Nitrilases are capable of hydrolyzing nitriles directly to the corresponding carboxylic acids under mild conditions, making them an attractive green alternative to traditional chemical hydrolysis. researchgate.netcsir.co.za

Specifically, the synthesis of this compound can be achieved through the hydroxylation of 2-chloroisonicotinonitrile, mediated by a nitrilase. researchgate.net Research has focused on screening for robust nitrilases and optimizing their performance. For example, the nitrilase ES-NIT-102 has been identified as effective for this biotransformation. researchgate.net Immobilization techniques, such as creating cross-linked enzyme aggregates (CLEAs), have been shown to enhance the stability and reusability of these enzymes. researchgate.net

A study on nitrilase-CLEAs for the conversion of 2-chloroisonicotinonitrile to 2-chloroisonicotinic acid reported a 98% conversion rate, yielding 94.72 g/L of the product with over 99% purity. researchgate.net The immobilized enzyme remained active for multiple cycles. researchgate.net

The following table summarizes the key findings of a nitrilase-mediated synthesis study:

| Parameter | Result |

| Enzyme | Nitrilase ES-NIT-102 (immobilized as CLEAs) |

| Substrate | 2-chloroisonicotinonitrile |

| Conversion Rate | 98% |

| Product Concentration | 94.72 g/L |

| Product Purity | >99% |

| Reusability | Active for 3 cycles |

| Source: researchgate.net |

Precursor Compounds and Starting Materials in this compound Synthesis

The choice of precursor is fundamental to the synthetic strategy for this compound. Common starting materials include:

Isonicotinic Acid: This is a primary precursor that can undergo chlorination to introduce the chlorine atom at the 3-position. chembk.com

3-Trichloromethyl Pyridine Compounds: These serve as intermediates that can be hydrolyzed to the carboxylic acid. google.com

Citrazinic Acid: This can be used in a two-step process involving chlorination and subsequent dechlorination. google.com

2-Chloroisonicotinonitrile: This is the direct precursor for the nitrilase-mediated synthesis route. researchgate.net

Pyridine Derivatives: Various substituted pyridines can be chemically modified to introduce the necessary chloro and carboxylic acid functionalities. lookchem.com

Optimization Strategies for Synthetic Yield and Purity

Optimizing the synthesis of this compound is crucial for industrial applications. Key strategies include:

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and catalyst concentration can significantly impact yield and purity. google.comd-nb.info For instance, in the hydrolysis of 3-trichloromethyl pyridine compounds, the concentration of sulfuric acid and the reaction temperature are critical variables. google.com

Catalyst Selection: The choice of catalyst is vital in both chemical and enzymatic syntheses. In chemical routes, the use of effective chlorinating agents and hydrolysis catalysts is important. google.comgoogle.com In chemo-enzymatic routes, the selection of a highly active and stable nitrilase is paramount. researchgate.netnih.gov

Purification Methods: Recrystallization and chromatographic techniques are commonly employed to purify the final product and achieve high purity levels. chemimpex.com

Process Intensification: In enzymatic synthesis, techniques like fed-batch reactions can overcome substrate inhibition and lead to higher product accumulation. nih.gov Immobilization of enzymes not only improves stability but also simplifies product recovery and catalyst reuse. frontiersin.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound. core.ac.ukdiva-portal.org Key considerations include:

Use of Safer Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives, such as water or solvent-free conditions. d-nb.infocore.ac.uk

Catalysis: The use of catalytic reagents, especially biocatalysts like nitrilases, is preferred over stoichiometric reagents to minimize waste. core.ac.ukethernet.edu.et Enzymes operate under mild conditions (temperature and pH) and can exhibit high selectivity, reducing the formation of byproducts. wiley.comrsc.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. core.ac.uk

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic processes, reduces energy consumption. ethernet.edu.et

Renewable Feedstocks: While not yet prevalent for this compound, the use of renewable starting materials is a long-term goal of green chemistry.

The chemo-enzymatic synthesis of this compound via nitrilase-mediated hydroxylation is a prime example of applying green chemistry principles. researchgate.net It avoids the harsh conditions and hazardous reagents often associated with traditional chemical methods. researchgate.net

Reactivity and Derivatization Chemistry of 3 Chloroisonicotinic Acid

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). uomustansiriyah.edu.iq The presence of two electron-withdrawing groups, the chlorine atom at the 3-position and the carboxylic acid group at the 4-position, further deactivates the ring, making SEAr reactions on 3-chloroisonicotinic acid particularly challenging. Such reactions typically require harsh conditions and strong electrophiles. unacademy.comlibretexts.org

The regiochemical outcome of any potential SEAr is determined by the directing effects of the existing substituents. The carboxylic acid group is a meta-director, while the chlorine atom is an ortho- and para-director. Given their positions on the pyridine ring, their combined influence directs potential electrophilic attack to the C-2, C-5, and C-6 positions. However, the C-2 and C-6 positions, being ortho to the ring nitrogen, are the most electron-deficient and generally the least favored for electrophilic attack. The C-5 position is meta to the carboxylic acid and ortho to the chlorine, making it a potential, albeit still difficult, site for substitution.

Typical SEAr reactions like nitration, which involves the highly reactive nitronium ion (NO₂⁺) generated from nitric and sulfuric acids, would be expected to proceed with low yield and require high temperatures. masterorganicchemistry.comsavemyexams.com

Nucleophilic Substitution at the Chloro-Position

In contrast to its inertness toward electrophiles, the pyridine ring of this compound is activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen and the carboxylic acid group facilitates the attack of nucleophiles on the ring, particularly at positions bearing a good leaving group like chlorine. d-nb.infodcu.ie

The chlorine atom at the C-3 position can be displaced by a variety of nucleophiles. This reaction pathway is crucial for the synthesis of many biologically active compounds. For instance, reactions with amines or anilines can yield 3-aminoisonicotinic acid derivatives, which are precursors for nonsteroidal anti-inflammatory drugs and other pharmaceutical agents. d-nb.inforesearchgate.net Similarly, alkoxides can displace the chloride to form 3-alkoxyisonicotinic acid derivatives. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. d-nb.info

| Nucleophile (Nu-H) | Reagents/Conditions | Product |

| Amines (e.g., R-NH₂) | Base (e.g., K₂CO₃), Heat | 3-(Alkyl/Arylamino)isonicotinic acid |

| Alkoxides (e.g., R-O⁻) | NaOR, Heat | 3-Alkoxyisonicotinic acid |

| Thiols (e.g., R-SH) | Base, Heat | 3-(Alkyl/Arylthio)isonicotinic acid |

This table presents generalized nucleophilic substitution reactions based on established pyridine chemistry.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety at the 4-position is a primary site for a variety of well-established chemical transformations, allowing for the synthesis of numerous derivatives such as esters, amides, and alcohols. libretexts.org

Esterification: this compound can be converted to its corresponding esters through several methods. The most common is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. The synthesis of ethyl 3-chloroisonicotinate has been reported with high yields.

Amidation: The direct reaction of this compound with an amine is often inefficient as the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, the reaction is typically carried out by first activating the carboxylic acid. Common activating agents include thionyl chloride (to form the acyl chloride) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate amide bond formation under milder conditions. libretexts.org Heating the ammonium (B1175870) carboxylate salt at high temperatures can also produce amides by driving off water. chemguide.co.uk These methods provide access to a wide range of N-substituted 3-chloroisonicotinamides, which are found in many bioactive molecules. lookchem.com

| Reaction | Reagent(s) | Product | Reported Yield |

| Esterification | Ethanol, Acid Catalyst | Ethyl 3-chloroisonicotinate | Up to 99.2% |

| Amidation | Amine, DCC | N-substituted-3-chloroisonicotinamide | Varies |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder ones like sodium borohydride (B1222165) (NaBH₄) are ineffective. libretexts.org Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, readily reducing this compound to (3-chloropyridin-4-yl)methanol. libretexts.orgmasterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. slideshare.net The reduction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore immediately reduced to the alcohol without being isolated. libretexts.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) is a known reaction for pyridinecarboxylic acids. wikipedia.org For this compound, decarboxylation can be achieved under thermal conditions to yield 3-chloropyridine. rsc.org A study on visible light-mediated decarboxylation demonstrated that this compound can react with benzene to form 3-chloro-4-phenylpyridine, indicating a decarboxylative coupling pathway. rsc.org The ease of decarboxylation can be influenced by the presence of other substituents on the ring and often requires high temperatures or specific catalysts. lneya.com

Metal-Catalyzed Coupling Reactions of this compound

The carbon-chlorine bond at the C-3 position serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.orgwikipedia.org These reactions greatly expand the synthetic utility of this compound, allowing for the introduction of diverse aryl, vinyl, and alkynyl substituents.

Commonly employed reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the chloro-substituted pyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound. wikipedia.orglibretexts.org

Heck Reaction: This involves the palladium-catalyzed coupling of this compound with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov

Nickel-Catalyzed Coupling: Nickel catalysts can also be effective for cross-coupling reactions and are sometimes used as a more economical alternative to palladium. A nickel-catalyzed coupling of a derivative of this compound has been reported. lookchem.com

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | 3-Aryl/Vinyl-isonicotinic acid |

| Heck | Alkene | Pd catalyst, Base | 3-(Substituted vinyl)-isonicotinic acid |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-isonicotinic acid |

| Negishi | Organozinc reagent | Pd or Ni catalyst | 3-Alkyl/Aryl/Vinyl-isonicotinic acid |

Stereoselective and Regioselective Derivatization Strategies

Controlling the selectivity of reactions is paramount in modern organic synthesis. For a multifunctional molecule like this compound, both regioselectivity and stereoselectivity are key considerations.

Regioselectivity: As discussed, the inherent electronic properties of the substituted pyridine ring largely dictate the regiochemical outcome of reactions. Electrophilic substitutions are disfavored but would likely target the C-5 position. Nucleophilic attack preferentially occurs at the C-3 position, leading to displacement of the chlorine atom.

A powerful strategy for achieving high regioselectivity is directed ortho-metalation (DoM). This involves deprotonation of an aromatic C-H bond that is ortho to a directing group. For pyridinecarboxylic acids, directed lithiation using a strong base like n-butyllithium (n-BuLi) can achieve highly specific functionalization. lookchem.com For example, treatment of a protected isonicotinic acid derivative can direct lithiation to a specific position, which can then be quenched with an electrophile to introduce a substituent with precise regiocontrol. lookchem.com

Stereoselectivity: Stereoselective derivatization becomes relevant when a new chiral center is created during a reaction. While this compound itself is achiral, its derivatization can lead to chiral products. For example, in the reduction of a ketone derivative of this compound, the use of a chiral reducing agent could favor the formation of one enantiomer of the resulting secondary alcohol over the other. Similarly, in metal-catalyzed coupling reactions, the use of chiral ligands on the metal catalyst can induce asymmetry in the product, a cornerstone of modern asymmetric synthesis. While specific examples for this compound are not widely reported, these established principles of asymmetric synthesis are directly applicable to its derivatives.

Mechanism-Based Reactivity Studies of this compound

The reactivity of this compound is governed by the electronic interplay between the electron-withdrawing chlorine atom and the carboxylic acid group on the pyridine ring. The chlorine at the 3-position and the carboxylic acid at the 4-position influence the electron density of the pyridine ring, making it susceptible to certain types of reactions while deactivating it towards others. Mechanism-based studies, often drawing parallels from structurally similar compounds like 2-chloronicotinic acid and other halogenated pyridine carboxylic acids, provide insight into the reaction pathways for the derivatization of this compound.

The primary modes of reactivity for this compound involve reactions at the carboxylic acid group and substitution of the chlorine atom. The electron-withdrawing nature of the pyridine ring nitrogen and the chlorine atom enhances the electrophilicity of the carbonyl carbon in the carboxylic acid group, facilitating reactions like esterification. Conversely, the pyridine ring is generally electron-deficient, which, in principle, should favor nucleophilic aromatic substitution of the chlorine atom.

Nucleophilic Aromatic Substitution

Nucleophilic substitution of the chlorine atom on the pyridine ring is a key reaction for the derivatization of this compound. This reaction typically proceeds via an addition-elimination mechanism. The pyridine ring's inherent electron deficiency, augmented by the carboxyl group, facilitates the attack of a nucleophile at the carbon atom bearing the chlorine. This forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the ring. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

A study on the synthesis of 2-(arylamino)nicotinic acid derivatives from 2-chloronicotinic acid provides a well-documented example of this mechanism. d-nb.info In a similar fashion, the reaction of this compound with a nucleophile, such as an amine, would proceed as follows:

Nucleophilic Attack: The amine attacks the C3 position of the pyridine ring, leading to the formation of a tetrahedral intermediate.

Intermediate Stabilization: The negative charge on the intermediate is delocalized, with resonance structures placing the charge on the ring nitrogen, which effectively stabilizes it. d-nb.info

Leaving Group Elimination: The chloride ion is eliminated, and the aromatic ring is reformed, resulting in the 3-amino-substituted isonicotinic acid derivative.

The presence of an activating group, such as the –COOH group, is crucial for the facility of these substitution reactions. d-nb.info Computational studies on related systems have shown that the transition state involves the cleavage of the C-Cl bond and the formation of the C-N bond, providing evidence for the addition-elimination pathway. d-nb.info

Esterification of the Carboxylic Acid Group

The carboxylic acid functional group of this compound readily undergoes esterification, typically via the Fischer-Speier esterification mechanism when reacted with an alcohol in the presence of an acid catalyst. wikipedia.org This acid-catalyzed reaction is reversible, and its mechanism involves several key steps. byjus.comchemguide.co.uklibretexts.orgmasterorganicchemistry.com

The generalized mechanism for the acid-catalyzed esterification of this compound is as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.orglibretexts.org

Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. byjus.commasterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, forming a good leaving group (water). byjus.comchemguide.co.uk

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. libretexts.orgmasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. byjus.comlibretexts.org

To drive the equilibrium towards the product side, it is common to either use an excess of the alcohol or to remove the water as it is formed. wikipedia.org

Reactivity Data from Analogous Systems

| Reactant | Reagent(s) | Product Type | Reaction Conditions | Yield | Reference |

| 2-Chloronicotinic acid | Aniline derivatives, Boric acid | 2-(Arylamino)nicotinic acid | Solvent-free, 120 °C | Good to excellent | d-nb.info |

| Citrazinic acid | POCl₃, TEAC | 2,6-Dichloroisonicotinic acid | 120–145°C, 10–20 hours | 85–89% | |

| 3-Phenylpropanol | Acetic acid, TBATB | 3-Phenylpropyl acetate | - | 95% | wikipedia.org |

Solid State Chemistry and Polymorphism of 3 Chloroisonicotinic Acid

Identification and Characterization of Polymorphic Forms (I, II, and III)

Three distinct polymorphic forms of 3-chloroisonicotinic acid, designated as Form I, Form II, and Form III, have been successfully identified and characterized. rsc.orguky.eduresearchgate.net These polymorphs can be obtained through crystallization from various solvents at room temperature. uky.edursc.org The existence of these different crystalline structures is attributed to the disruption of molecular symmetry caused by the chlorine substitution on the pyridine (B92270) ring. rsc.org

The identification of these forms relies on a combination of analytical techniques, including single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), hot-stage microscopy, and thermogravimetric analysis (TGA). rsc.orguky.eduresearchgate.net Each polymorph exhibits unique crystallographic parameters and thermal behaviors, which allows for their differentiation.

| Polymorph | Crystal System | Space Group |

| Form I | Monoclinic | P2₁/c |

| Form II | Monoclinic | P2₁/c |

| Form III | Orthorhombic | Pca2₁ |

Crystallographic Analysis and Crystal Packing Features

The crystal structures of the three polymorphs of this compound have been determined through single-crystal X-ray diffraction, revealing key differences in their molecular packing and intermolecular interactions. uky.edursc.org

A defining feature of all three polymorphs is the presence of one-dimensional hydrogen-bonded chains formed through an acid-pyridine heterosynthon. rsc.orguky.eduresearchgate.net This interaction involves a hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. rsc.org The formation of this energetically favored acid-pyridine heterosynthon is a predominant feature in the crystal packing, with the acid-acid homosynthon not being observed. rsc.orgacs.org

While the fundamental hydrogen-bonding motif is the same, the arrangement and directionality of these chains differ among the polymorphs. uky.eduresearchgate.net In Forms I and II, the hydrogen-bonded chains propagate in alternating directions. rsc.org In contrast, all hydrogen-bonding chains in Form III are aligned in the same direction, leading to a non-centrosymmetric crystal structure. uky.edursc.org The O-H···N hydrogen bond distances and angles are similar across the three forms, suggesting that the differences in hydrogen bonding are subtle. uky.edursc.org

| Polymorph | O-H···N Distance (Å) | O-H···N Angle (°) |

| Form I | 2.6264(15) | 174.1(1) |

| Form II | 2.6390(14) | 172.9(4) |

| Form III | 2.613(2) | 171.9(1) |

The three polymorphs of this compound are classified as conformational polymorphs, as the conformation of the molecule differs in each crystal form. researchgate.net This conformational difference is primarily defined by the torsion angle between the aromatic pyridine ring and the carboxylic acid group. rsc.orguky.edu

Form I exhibits a significantly different torsion angle compared to Forms II and III, which have similar torsion angles. rsc.orguky.eduresearchgate.net The presence of the chlorine atom ortho to the carboxylic acid group forces the molecule to adopt a twisted conformation, which weakens the conjugation between the carboxyl and pyridinyl groups. uky.edu This contrasts with the planar conformation of isonicotinic acid, which has only one known crystal structure. uky.edursc.org The ability of the 3-CINA molecule to adopt different torsion angles is a key factor driving its polymorphism. rsc.org

Phase Transition Behavior Between Polymorphic Forms

The polymorphic forms of this compound exhibit interesting phase transition behaviors, particularly the conversion of the metastable forms to the most stable form.

Studies using differential scanning calorimetry (DSC) and hot-stage microscopy have revealed that Forms II and III are metastable and undergo solid-to-solid phase transitions to the thermodynamically most stable Form I upon heating. rsc.orguky.eduresearchgate.net For instance, Form II transitions to Form I at temperatures below 140 °C. rsc.org The investigation into these transitions provides insights into the relative stability of the polymorphs. rsc.org The similar packing features between Forms I and II, despite their conformational differences, may facilitate this solid-state transformation. rsc.org

Sublimation has been identified as a method that influences the formation of this compound polymorphs. Experiments have shown that sublimation of this compound consistently leads to the formation of the most stable Form I. rsc.orguky.eduresearchgate.net This observation further corroborates the higher stability of Form I relative to Forms II and III.

Energetic Landscape and Stability of Polymorphs

The existence and relative stability of different polymorphic forms are governed by their lattice energies and the intricate network of intermolecular interactions within the crystal structure. For this compound, three polymorphs, designated as Form I, Form II, and Form III, have been identified and characterized.

Lattice Energy Calculations and Intermolecular Interactions

Theoretical calculations, specifically those employing empirically augmented Density Functional Theory (DFT), have been instrumental in elucidating the energetic hierarchy of the this compound polymorphs. rsc.org These calculations provide the lattice energy, which is the energy released when gaseous ions form a solid crystal. A more negative lattice energy generally corresponds to a more stable crystal structure.

The calculated lattice energies for the three polymorphs clearly establish an order of stability. rsc.org Form I is the most stable, followed by Form II, and then Form III, which is the least stable of the three. rsc.org The energy difference between Form I and Form II is notably small, being less than 1 kJ/mol, which suggests that the transformation from the metastable Form II to the stable Form I is likely to occur. rsc.org

| Polymorph | Calculated Lattice Energy (kJ/mol) |

| Form I | -109.321 |

| Form II | -108.852 |

| Form III | -106.071 |

This table presents the calculated lattice energies for the three polymorphs of this compound, indicating their relative thermodynamic stability.

The primary intermolecular interaction governing the crystal packing in all three polymorphs is the hydrogen bond. Specifically, they all feature one-dimensional hydrogen-bonded chains formed through the robust acid-pyridine heterosynthon. rsc.orgresearchgate.net This involves a hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. rsc.org The acid-acid homosynthon, another possible interaction, is not observed, as the acid-pyridine heterosynthon is energetically more favorable. rsc.org

| Polymorph | O-H···N Hydrogen Bond Distance (Å) | O-H···N Hydrogen Bond Angle (°) |

| Form I | 2.6264 (15) | 174.1 (1) |

| Form II | 2.6390 (14) | 172.9 (4) |

| Form III | 2.613 (2) | 171.9 (1) |

This table details the geometric parameters of the acid-pyridine heterosynthon hydrogen bonds in the three polymorphs of this compound. rsc.org

A significant distinguishing feature in the crystal packing is the directionality of the hydrogen-bonded chains. In Forms I and II, the direction of these chains alternates, whereas in Form III, all hydrogen-bonded chains are oriented in the same direction, leading to a non-centrosymmetric crystal structure. rsc.orgrsc.org This difference in chain orientation, coupled with variations in the torsion angle between the aromatic ring and the carboxylic acid group, contributes to the distinct energetic landscapes of the three polymorphs. rsc.org The torsion angle in Form I is different from that in Forms II and III, which have similar conformations. rsc.org

Solid-State Structure-Property Relationship Studies

The polymorphism of this compound provides a valuable system for investigating solid-state structure-property relationships. The seemingly minor structural differences between the polymorphs give rise to distinct macroscopic properties, most notably their thermal behavior and stability.

The polymorphism in this system appears to be a direct consequence of the chlorine substitution on the isonicotinic acid molecule. dntb.gov.ua This substitution disrupts the molecular symmetry that is present in the parent isonicotinic acid, which is known to exist in only one crystalline form. rsc.orgdntb.gov.ua The presence of the chlorine atom allows for different packing arrangements with similar energies, thus leading to the formation of multiple polymorphic forms. dntb.gov.ua

Differential scanning calorimetry (DSC), hot-stage microscopy, and thermogravimetric analysis (TGA) have been employed to study the phase behavior of the three polymorphs. rsc.org These studies have revealed that the metastable forms, II and III, undergo solid-to-solid phase transitions to the most stable Form I upon heating. rsc.org Sublimation of any of the three forms also results in the formation of Form I, further confirming its status as the most thermodynamically stable polymorph. rsc.org The observation of these phase transitions highlights the direct link between the crystal structure and the thermal properties of the material.

The system of this compound polymorphs is considered a valuable model for further solid-state structure-property relationship studies. rsc.orgresearchgate.net The existence of multiple forms with well-characterized structures and stabilities allows for a deeper understanding of the subtle interplay between molecular conformation, intermolecular interactions, and the resulting physical properties of the solid material.

Computational Chemistry and Spectroscopic Analysis

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in understanding the fundamental properties of 3-Chloroisonicotinic acid at the molecular level.

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) or similar basis set, have been successfully applied to determine the optimized geometric structure of this compound. rsc.orgresearchgate.net These theoretical models calculate key parameters such as bond lengths, bond angles, and the torsional angle between the carboxylic acid group and the pyridine (B92270) ring. rsc.org The results from these calculations have shown good agreement with experimental data obtained from single-crystal X-ray diffraction, validating the computational approach. rsc.orgresearchgate.net The presence of the chlorine atom influences the molecular geometry, causing a twist between the carboxyl and pyridinyl groups. rsc.org

Frontier Molecular Orbital (FMO) analysis provides critical information about the chemical reactivity and stability of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. In coordination complexes involving this compound, the HOMO is often located on the metal halide core, while the LUMO predominantly resides on the ligand, which includes the this compound moiety. researchgate.net The energy gap between the HOMO and LUMO is a determinant of the molecule's stability; a larger gap indicates higher stability. researchgate.net This analysis is crucial for understanding charge transfer interactions within the molecule and its potential applications in materials science. researchgate.net

Molecular Electrostatic Potential (MEP) maps are used to visualize the electrophilic and nucleophilic sites on the this compound molecule. researchgate.net These maps illustrate the charge distribution and are valuable for predicting intermolecular interactions. researchgate.net The regions of negative potential (typically colored red) are susceptible to electrophilic attack and are generally located around the electronegative oxygen and nitrogen atoms. Conversely, areas of positive potential (colored blue) indicate sites for nucleophilic attack. This analysis, often performed using DFT methods, helps in understanding how the molecule will interact with other chemical species. researchgate.netacs.org

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, has been employed to characterize the vibrational modes of this compound. researchgate.netacs.org The experimental spectra are often correlated with theoretical spectra generated from DFT calculations to achieve a comprehensive assignment of vibrational bands. researchgate.net Key characteristic vibrational frequencies include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and various pyridine ring vibrations. For instance, the C=O stretching vibration is typically observed around 1700 cm⁻¹. The formation of hydrogen-bonded chains, a common feature in the crystal structure of carboxylic acids, significantly influences the vibrational spectra. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound in solution. wiley-vch.deholzer-group.at

¹H NMR: The proton NMR spectrum provides signals corresponding to the protons on the pyridine ring. The chemical shifts of these protons are influenced by the electronic effects of the chlorine atom and the carboxylic acid group. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum shows distinct resonances for each carbon atom in the molecule, including the carbons of the pyridine ring and the carbonyl carbon of the carboxylic acid. rsc.orgholzer-group.at

Detailed 2D NMR experiments, such as HMQC and HMBC, can be used for unambiguous assignment of all proton and carbon signals. holzer-group.at Theoretical calculations of NMR chemical shifts can also be performed to support the experimental assignments. researchgate.net

Mass Spectrometry (MS) Fragmentation Patterns and Characterization

Mass spectrometry (MS) is utilized to determine the molecular weight and to study the fragmentation pathways of this compound. googleapis.com The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (C₆H₄ClNO₂). wiley-vch.de The fragmentation pattern provides structural information, often involving the loss of small, stable molecules. Common fragmentation pathways for carboxylic acids include the loss of CO₂ (decarboxylation) and, in this case, potentially the loss of HCl. mdpi.com The analysis of these fragment ions helps to confirm the molecular structure. researchgate.net

Data Tables

Table 1: Spectroscopic Data for this compound

| Technique | Key Observations/Data | Reference |

| FT-IR | C=O stretch ~1700 cm⁻¹ | |

| O-H stretch (broad) | ||

| ¹³C NMR | Signals for pyridine and carbonyl carbons | rsc.orgholzer-group.at |

| ¹H NMR | Signals for aromatic protons | researchgate.net |

| MS | Molecular Ion Peak (M⁺) | wiley-vch.de |

| Fragmentation includes loss of CO₂ and HCl | mdpi.com |

In Silico Studies of Molecular Interactions

Computational chemistry provides a powerful lens for examining the molecular behavior of this compound, offering insights into its potential biological interactions and solid-state properties. Through methods like molecular docking and conformational analysis, researchers can predict how this molecule interacts with biological targets and how it arranges itself in a crystalline solid, which is fundamental to understanding its chemical and physical characteristics.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is instrumental in structure-based drug design for evaluating the binding affinity and interaction patterns of a ligand with the active site of a biological target, such as an enzyme or receptor. tandfonline.com

A review of the scientific literature indicates that while numerous docking studies have been conducted on derivatives of nicotinic and isonicotinic acids, specific molecular docking simulations focusing explicitly on this compound as the primary ligand are not extensively reported. Research has more frequently explored its isomers or derivatives. For instance, derivatives of the related 2-chloronicotinic acid have been synthesized and subjected to in silico screening against cyclooxygenase enzymes (COX-1 and COX-2). nih.gov Similarly, other pyridine carboxylic acid derivatives have been investigated as potential inhibitors for a range of enzymes, including carbonic anhydrases and viral proteases. nih.govdovepress.com These studies on related compounds highlight the therapeutic potential of the pyridine carboxylic acid scaffold and suggest that this compound could be a valuable candidate for future in silico investigations against various enzymatic targets.

Conformational Space Exploration for Novel Polymorphs

Polymorphism is the ability of a solid material to exist in multiple forms or crystal structures. uky.edursc.org This phenomenon is of critical importance in the pharmaceutical and materials sciences, as different polymorphs of the same compound can exhibit distinct physical properties. In silico exploration of a molecule's conformational space is a key method for predicting the existence of novel polymorphs.

For this compound, computational and experimental studies have successfully identified and characterized three distinct polymorphs, designated as Form I, Form II, and Form III. uky.edursc.org These forms arise from different molecular conformations, specifically variations in the torsion angle between the pyridine ring and the carboxylic acid group. uky.eduresearchgate.net

A crucial feature of all three polymorphs is the formation of one-dimensional hydrogen-bonded chains based on an acid-pyridine heterosynthon. uky.edu However, the packing of these chains differs among the polymorphs. In Form II, the hydrogen-bonded chains alternate in direction, whereas in Form III, they all point in the same direction. uky.edursc.org Form I, the most stable polymorph, has a distinct torsion angle compared to the other two forms. rsc.orgresearchgate.net

Computational exploration of the conformational space for this compound has suggested that additional, yet-to-be-discovered polymorphs may be possible. uky.edursc.org Thermal analysis has shown that the metastable forms, II and III, undergo solid-to-solid phase transitions to the more stable Form I upon heating. uky.eduresearchgate.net

Table 1: Comparison of Identified Polymorphs of this compound

| Property | Form I | Form II | Form III |

| Relative Stability | Most stable polymorph. uky.eduresearchgate.net | Metastable. uky.eduresearchgate.net | Metastable. uky.eduresearchgate.net |

| Conformation | Unique torsion angle between the pyridine ring and carboxylic acid group. rsc.org | Similar torsion angle to Form III. rsc.org | Similar torsion angle to Form II. rsc.org |

| Hydrogen Bonding | Forms one-dimensional hydrogen-bonded chains via an acid-pyridine heterosynthon. uky.edu | Forms one-dimensional hydrogen-bonded chains; these chains alternate in direction. uky.edu | Forms one-dimensional hydrogen-bonded chains; all chains point in the same direction. uky.edu |

| Phase Transition | Is the resulting form after sublimation or heating of Forms II and III. uky.eduresearchgate.net | Transitions to Form I upon heating. uky.eduresearchgate.net | Transitions to Form I upon heating. uky.eduresearchgate.net |

Biological Activity and Mechanistic Investigations

Structure-Activity Relationship (SAR) Studies of 3-Chloroisonicotinic Acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemistry, providing a framework for optimizing lead compounds by systematically modifying their chemical structure and observing the impact on biological activity. nih.goviomcworld.com For derivatives of this compound and its isomers, SAR studies have been crucial in identifying key structural features that govern their efficacy.

The biological efficacy of molecules derived from chloro-nicotinic acids is highly dependent on the nature and position of various substituents. Modifications to the core structure can dramatically alter a compound's activity, whether as an herbicide, antifungal agent, or a ligand for specific biological receptors. d-nb.infohzdr.de

For instance, in the development of novel herbicides from the related 2-chloronicotinic acid, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized to probe the effect of substitutions on the benzyl (B1604629) ring. sci-hub.box The findings demonstrated that the presence and position of chloro-groups on the benzyl moiety significantly influenced the herbicidal potency against monocotyledonous weeds like Lemna paucicostata (duckweed). sci-hub.box Specifically, compound 5f , featuring a 3,4-dichlorobenzyl group, showed excellent herbicidal activity with an IC₅₀ value of 7.8 μM. sci-hub.box

Interactive Table: Herbicidal Activity of N-(arylmethoxy)-2-chloronicotinamide Derivatives sci-hub.boxThis table is based on data for derivatives of the isomeric 2-chloronicotinic acid.

| Compound | R-Group on Benzyl Moiety | Herbicidal IC₅₀ (μM) against L. paucicostata |

|---|---|---|

| 5a | 2-Cl | >100 |

| 5d | 4-Cl | 49.3 |

| 5f | 3,4-Cl₂ | 7.8 |

| 5g | 2,4-Cl₂ | 10.3 |

| 5h | 2,6-Cl₂ | >100 |

| Propanil | (Commercial Herbicide) | 2 |

| Clomazone | (Commercial Herbicide) | 125 |

Similarly, SAR studies on spiroindoline derivatives synthesized using 2-chloroisonicotinic acid revealed that substitutions on the nicotinyl moiety significantly affect binding affinity for the vesicular acetylcholine (B1216132) transporter (VAChT). hzdr.de A bromonicotinyl substituted derivative showed the highest affinity for VAChT, whereas replacing the bromine with a fluorine atom resulted in a nearly tenfold reduction in binding affinity. hzdr.de This highlights the critical role that specific halogen substitutions can play in molecular recognition at receptor sites.

In the context of antifungal agents, research on nicotinamide (B372718) derivatives has shown that introducing groups such as 4-chloro-6-methyl on an associated benzene (B151609) ring, or adding a hydrazone group containing N,N-dimethylamino, can enhance antifungal activity against various fungal strains. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) models represent a sophisticated computational approach in chemical and biological sciences. wikipedia.org These mathematical models are used to predict the biological activity of chemical compounds by correlating their physicochemical properties and structural features with their efficacy. wikipedia.orgnih.govmdpi.com A typical QSAR model takes the form of an equation: Activity = f (physicochemical properties and/or structural properties) + error. wikipedia.org

While specific QSAR models focused solely on this compound are not extensively detailed in available literature, the methodology has been applied to its derivatives and related structures. For example, QSAR studies have been conducted on organostannoxanes derived from the isomeric 2-chloroisonicotinic acid. researcher.life The goal of such models is to facilitate the rational design of new, more potent compounds by predicting their activities before synthesis, thereby saving time and resources. nih.govnih.gov The development of these models involves calculating molecular descriptors that quantify various aspects of a molecule's structure and using statistical methods to build a predictive relationship. nih.gov

Biochemical Mechanisms of Action

Understanding the biochemical pathways through which this compound and its derivatives exert their effects is crucial for their development and application. chemimpex.com Research in this area has focused on enzyme inhibition, receptor binding, and the broader influence on cellular metabolic processes. chemimpex.comnetascientific.com

Enzymes are critical targets in drug development due to their essential roles in biological processes. mdpi.com Derivatives of nicotinic acid have been investigated for their ability to inhibit specific enzymes. For example, certain nicotinic acid derivatives have been screened for their capacity to inhibit inflammatory enzymes such as cyclooxygenase-2 (COX-2). researchgate.net Other derivatives, like 5-chloro-6-methoxynicotinic acid, have been shown to inhibit enzymes involved in bacterial metabolic processes, which is key to their antibacterial efficacy. While this compound itself is primarily used as a building block, its derivatives are frequently the subject of enzyme inhibition studies to discover new therapeutic agents. chemimpex.comuj.edu.pl

The interaction of small molecules with biological receptors is a primary mechanism of action for many therapeutic and agricultural chemicals. Derivatives of this compound have been evaluated for their binding affinity to various receptors.

In one study, derivatives of the isomeric 2-chloroisonicotinic acid were incorporated into spiroindoline structures and tested for their ability to bind to the vesicular acetylcholine transporter (VAChT) and σ₁ receptors. hzdr.de The results provided specific binding affinity (Ki) values, demonstrating moderate interaction with these targets.

Interactive Table: Receptor Binding Affinities (Ki, nM) of Spiroindoline Derivatives hzdr.deThis table is based on data for derivatives synthesized from the isomeric 2-chloroisonicotinic acid.

| Compound | Description | VAChT Ki (nM) | σ₁ Receptor Ki (nM) |

|---|---|---|---|

| 2 | (2-chloronicotinyl)methanone derivative | 153 | 296 |

| 3 | (2-methoxynicotinyl)methanone derivative | 110 | 45.4 |

| 4 | (6-bromonicotinyl)methanone derivative | 39.2 | 163 |

| 5 | (6-fluoronicotinyl)methanone derivative | 358 | 299 |

Conversely, the related compound 6-chloronicotinic acid (6-CNA), a metabolite of the insecticide imidacloprid (B1192907), showed extremely low affinity for nicotinic acetylcholine receptors (nAChRs) in honeybee head membrane preparations, with an IC₅₀ value greater than 100,000 nM. nih.gov However, 6-CNA did exhibit a very high percentage of binding to human plasma proteins (86.4%), a factor that can significantly influence the pharmacokinetics of a compound. nih.gov

Beyond direct interaction with single enzymes or receptors, derivatives of this compound can influence broader metabolic pathways. chemimpex.com For example, 5-chloro-6-methoxynicotinic acid has been shown to affect cellular metabolism, alter gene expression related to stress responses, and influence the autophagy machinery, which is crucial for cellular adaptation under stress. The structural relationship to nicotinic acid (Vitamin B3), a key player in cellular metabolism, suggests that its derivatives could potentially play roles in lipid metabolism and other central pathways like glycolysis or the Krebs cycle. ontosight.aisolubilityofthings.com The study of how these compounds modulate the complex network of metabolic reactions is an ongoing area of research. nih.govnih.gov

Role as a Building Block in Drug Discovery

This compound is a versatile heterocyclic compound that serves as a crucial starting material and intermediate in the field of drug discovery. chemimpex.comlookchem.com Its structure, a pyridine (B92270) ring substituted with a carboxylic acid and a chlorine atom, provides a valuable scaffold for chemical modification. chemimpex.com The presence of the chlorine atom and the carboxylic acid group offers reactive sites for a variety of chemical transformations, allowing medicinal chemists to synthesize a diverse range of more complex molecules. lookchem.com This adaptability makes it an important component in the development of new therapeutic agents. chemimpex.comlookchem.com Its utility as a building block is recognized in the synthesis of biologically active compounds, where its structure can be modified to enhance efficacy and selectivity for specific biological targets. chemimpex.com

The isonicotinic acid framework is historically significant in the fight against tuberculosis (TB), with the well-known drug isoniazid (B1672263) being a prime example. cuni.cz Consequently, derivatives of isonicotinic acid, including this compound, are of significant interest as building blocks for novel anti-tuberculosis agents. chemimpex.com The core structure is a key component in the synthesis of compounds aimed at combating Mycobacterium tuberculosis, including multi-drug resistant strains. nih.govnih.gov

Research into new anti-TB drugs often involves the modification of existing scaffolds or the design of entirely new ones. The strategy of scaffold simplification, based on promising agents like the benzothiazin-4-ones (BTZs), has been explored to create new classes of nitroaromatic anti-TB agents. nih.gov In this context, the electronic properties of the aromatic ring are crucial for activity. The synthesis of derivatives often involves coupling substituted benzoic or nicotinic acids with other molecules. nih.govnih.gov For instance, studies on 5′-O-[(N-acyl)sulfamoyl]adenosines, which inhibit the essential enzyme MbtA in mycobacteria, have shown that modifications on an aryl ring are critical for potency. nih.gov While a benzoyl group was found to be important, the exploration of pyridyl analogues (related to nicotinic acid) demonstrated that substitutions on the ring significantly impact activity against M. tuberculosis. nih.gov

The table below illustrates examples of isonicotinic acid derivatives and related structures that have been investigated for their antitubercular activity.

Table 1: Examples of Isonicotinic Acid-Related Scaffolds in Anti-Tuberculosis Research

| Compound/Derivative Class | Target/Mechanism of Action | Research Finding |

| Isoniazid | Inhibition of mycolic acid synthesis. cuni.cz | A first-line bactericidal agent used in standard TB treatment. cuni.cz |

| Nitroaromatic Sulfonamides | Based on BTZ043 scaffold; likely targets DprE1. nih.gov | Dinitro-substituted compounds showed high activity against the H37Rv strain of M. tuberculosis. nih.gov |

| 5′-O-[(N-Acyl)sulfamoyl]adenosines | Inhibition of MbtA, an enzyme in the siderophore biosynthesis pathway. nih.gov | A 2-chloro pyridyl derivative showed a significant increase in potency compared to its phenyl analogue. nih.gov |

| 4-Quinolone-3-carboxylic acids | DNA gyrase and topoisomerase IV inhibition. nih.gov | Fluoroquinolones are approved as second-line drugs for treating multi-drug resistant TB (MDR-TB). nih.gov |

This compound serves as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The nicotinic acid scaffold itself is structurally related to endogenous molecules that interact with nicotinic acetylcholine receptors (nAChRs), which play a role in neurotransmission. This makes its derivatives promising candidates for modulating neural pathways.

The development of therapies for complex neurological conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy is an ongoing challenge that requires novel therapeutic targets and drug delivery systems. rjsocmed.com The versatility of the this compound structure allows for the creation of derivatives that can potentially interact with various biological targets within the central nervous system. For example, research into compounds for neurodegenerative diseases has involved creating derivatives that modulate the activity of specific enzymes or receptors. mdpi.com While direct studies on this compound's final therapeutic products are specific to proprietary drug development, its role as a precursor is established in the literature for compounds targeting these conditions. chemimpex.com

The table below outlines therapeutic strategies and molecular targets relevant to neurological disorders where derivatives of scaffolds like nicotinic acid could be applied.

Table 2: Potential Applications of Nicotinic Acid Scaffolds in Neurological Disorders

| Therapeutic Area | Molecular Target/Pathway | Relevance of Scaffold |

| General Neurodegeneration | Nicotinic Acetylcholine Receptors (nAChRs). | The nicotinic acid core structure is a known modulator of nAChRs, influencing neurotransmission. |

| Neuroinflammation | NF-κB pathway, Nrf2 pathway. mdpi.com | Phytochemicals with structures that can be mimicked or modified from core scaffolds can modulate these inflammatory and antioxidant pathways. mdpi.com |

| Ischemic Stroke | Blood-Brain Barrier Integrity. mdpi.com | Certain compounds can cross the blood-brain barrier, a crucial feature for CNS drug efficacy. mdpi.com |

| Neurodegenerative Disease Models | 3-nitropropionic acid (3-NP)-induced models. mdpi.com | These models are used to study the role of signaling pathways like Phospholipase C γ (PLCγ) in neuroprotection. mdpi.com |

A "privileged scaffold" is a molecular framework that can be used to build a variety of biologically active compounds that interact with multiple, distinct biological targets. researchgate.netnih.gov this compound and its isomers, such as 2-chloronicotinic acid and 6-chloronicotinic acid, are considered valuable building blocks for creating such privileged structures. chemimpex.comchemscene.comusda.gov The reactivity of the chloro- and carboxylic acid-substituents allows for its incorporation into more complex heterocyclic systems. lookchem.com

This compound is a starting material for a range of heterocyclic molecules with diverse biological activities. usda.gov For instance, 2-chloronicotinic acid has been used to synthesize novel pyrido[2,3-d]pyrimidine (B1209978) compounds, which were evaluated for herbicidal activity. usda.gov It has also been used in the synthesis of pyrido[3,2-f] chemimpex.comnih.govthiazepine derivatives. researchgate.net The 4-quinolone-3-carboxylic acid motif, another important scaffold in medicinal chemistry, is used to develop agents with antibacterial, antitumor, and anti-HIV activities, highlighting the versatility of carboxylic acid-containing heterocyclic scaffolds. nih.gov The ability of this compound to participate in various chemical reactions makes it a cornerstone for generating libraries of compounds for pharmacological screening. lookchem.com

The table below provides examples of diverse medicinal chemistry scaffolds that can be synthesized using chloronicotinic acids as starting materials.

Table 3: Medicinal Chemistry Scaffolds Derived from Chloronicotinic Acids

| Starting Material | Resulting Scaffold | Potential Biological Applications |

| 2-Chloronicotinic acid | Pyrido[2,3-d]pyrimidines. usda.gov | Herbicidal, Insecticidal, Fungicidal. usda.gov |

| 2-Chloronicotinic acid | Pyrido[3,2-f] chemimpex.comnih.govthiazepines. researchgate.net | Central Nervous System Depressant, Anti-inflammatory, Anticancer. researchgate.net |

| 6-Chloronicotinic acid | Phenyl-pyridines (via dihydropyridine (B1217469) intermediate). ethernet.edu.et | Used in the synthesis of Netupitant (an antiemetic drug). ethernet.edu.et |

| General Carboxylic Acids | 4-Quinolone-3-carboxylic acids. nih.gov | Antibacterial, Antitumor, Anti-HIV, Cannabinoid Receptor Modulation. nih.gov |

Applications in Agrochemistry and Materials Science

Utilization in Agrochemical Development

The presence of the chlorine atom and the carboxylic acid group on the pyridine (B92270) ring makes 3-chloroisonicotinic acid a key precursor and intermediate in the synthesis of various agrochemicals, including herbicides and fungicides. chemimpex.comlookchem.com Its derivatives are explored for their ability to enhance the efficacy and selectivity of crop protection products. chemimpex.com

Precursor for Herbicidal Agents

This compound serves as a foundational molecule in the creation of new herbicidal agents. chemimpex.comlookchem.com Its structure is incorporated into more complex molecules designed to inhibit specific plant growth pathways, leading to effective weed management. chemimpex.com For instance, derivatives of nicotinic acid, a related compound, have been used to develop herbicides that show excellent activity against certain types of weeds. sci-hub.box Research has shown that N-(arylmethoxy)-2-chloronicotinamides, synthesized from a nicotinic acid derivative, exhibited significant herbicidal activity against bentgrass. sci-hub.box

Intermediate in Fungicide Synthesis

The compound is also a crucial intermediate in the synthesis of fungicides. chemimpex.comlookchem.com The development of novel nicotinamide (B372718) derivatives containing other chemical moieties, such as 1,3,4-oxadiazole, has been a focus of research to create new antifungal agents. nih.gov While some of these synthesized compounds have shown moderate fungicidal activities against various plant pathogens, they represent a promising area for further optimization. nih.gov Nicotinamide derivatives are a significant class of heterocyclic compounds that have attracted attention for their fungicidal, insecticidal, and bactericidal activities. nih.gov

Enhancing Efficacy and Selectivity in Crop Protection

The structural characteristics of this compound and its derivatives are instrumental in designing crop protection agents with improved efficacy and selectivity. chemimpex.com The ability to modify the molecule allows for the fine-tuning of its biological activity, potentially leading to products that are more effective against target pests while minimizing harm to non-target organisms and the environment. chemimpex.commdpi.com For example, the related compound 2,6-dichloro-isonicotinic acid (INA) has been shown to be effective in protecting various crops against a wide range of pathogens. mdpi.com

Exploration in Novel Material Development

The unique properties of this compound also make it a candidate for use in materials science. chemimpex.com It is being explored for its potential to be incorporated into polymers and coatings and for engineering materials with specific, desirable chemical properties. chemimpex.comnih.gov

Incorporation into Polymers and Coatings

This compound can be used as a building block in the synthesis of polymers. chemimpex.com Its incorporation into polymer chains can impart specific functionalities to the resulting material. For example, coordination polymers have been synthesized using this compound as a ligand. nih.gov In one study, coordination polymers based on Cu(I)-I double zigzag chains with this compound as a terminal ligand were synthesized and characterized. nih.gov The presence of the chloro substituent allowed for additional intermolecular interactions, which reinforced the stability of the resulting supramolecular sheets. nih.gov This suggests its utility in creating polymers with enhanced structural integrity. The development of polymer coatings is a significant area of materials science, focusing on protecting surfaces and providing specific functionalities. researchgate.netmdpi.com

Engineering Materials with Specific Chemical Properties

The reactivity of this compound allows for its use in engineering materials with tailored chemical properties for enhanced durability and performance. chemimpex.com By reacting it with other molecules, materials with specific characteristics, such as improved thermal stability or altered electronic properties, can be created. The study of heterometallic uranyl-silver coordination polymers demonstrated that the use of this compound influenced the resulting crystal structures. nih.gov The steric hindrance from the chlorine atom played a role in the coordination of the carboxyl group, promoting the formation of three-dimensional frameworks. nih.gov This highlights how the specific placement of atoms in this compound can be used to direct the assembly of complex material structures.

Based on a comprehensive review of available scientific literature, it is not possible to generate a scientifically accurate article on the chemical compound “this compound” that adheres to the specific outline requested. The research data concerning the environmental dynamics and degradation pathways for this particular compound is not present in the accessible scientific domain.

The provided outline focuses on topics such as its role as a neonicotinoid metabolite, its abiotic degradation via oxidation and photolysis, and its biotic degradation by microbial strains. Extensive searches have revealed a significant lack of specific research on This compound in these contexts.

It is highly probable that there is a case of mistaken identity with a closely related isomer, 6-Chloronicotinic acid (6-CNA). This compound is extensively documented as a major environmental transformation product of widely used neonicotinoid insecticides such as Imidacloprid (B1192907) and Acetamiprid (B1664982). There is a substantial body of research available for 6-Chloronicotinic acid that covers the topics mentioned in the outline.

To clarify:

Isonicotinic acid is Pyridine-4-carboxylic acid. Therefore, This compound is 3-Chloro-pyridine-4-carboxylic acid .

Nicotinic acid is Pyridine-3-carboxylic acid. Therefore, 6-Chloronicotinic acid is 6-Chloro-pyridine-3-carboxylic acid .

The available scientific literature does not support the premise that this compound is a significant environmental metabolite of common neonicotinoids or that its specific degradation pathways have been a subject of detailed study. Generating an article on this topic would require extrapolating data from other compounds, which would be scientifically inaccurate and misleading.

Therefore, no article can be provided for "this compound" following the requested structure due to the absence of specific scientific findings. Research on the environmental fate and degradation of neonicotinoid metabolites is focused on 6-Chloronicotinic acid.

Based on a comprehensive search, there is currently insufficient publicly available scientific literature to provide detailed research findings on the specific topics of "Enzymatic Biotransformation Processes" and "Environmental Fate Modeling and Persistence Assessment" for the chemical compound this compound.

Detailed studies outlining the specific enzymes, metabolic pathways, degradation products, environmental half-life, and persistence models for this compound are not available in the accessed resources. General principles of biodegradation and environmental modeling exist for related chlorinated aromatic compounds and nicotinic acid derivatives, but a direct application of that data to this compound would be speculative and would not meet the required standard of scientific accuracy for this article.

Consequently, the creation of data tables and a thorough, sourced discussion for the requested sections is not possible at this time. Further empirical research is needed to elucidate the environmental dynamics and degradation pathways of this specific compound.

Advanced Analytical Techniques for 3 Chloroisonicotinic Acid Analysis

Chromatographic Methodologies

Chromatography, a cornerstone of analytical chemistry, provides the means to separate complex mixtures into their individual components. For 3-Chloroisonicotinic acid, several chromatographic techniques are particularly effective.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and thermally stable compounds. While this compound itself is not directly suitable for GC analysis due to its polarity and low volatility, its metabolites can be analyzed after a derivatization process. tandfonline.comchemrxiv.org This technique converts the non-volatile metabolites into more volatile derivatives, making them amenable to GC separation. gcms.cz

One common approach involves the oxidation of related compounds and their metabolites to 6-chloronicotinic acid, which is then derivatized for GC-MS analysis. tandfonline.com For instance, a method for analyzing neonicotinoid metabolites, which are structurally related to this compound, involves acid hydrolysis followed by solid-phase extraction (SPE) and derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). researchgate.netnih.gov This derivatization step is crucial for improving the chromatographic properties and detection sensitivity of the analytes. jfda-online.comresearchgate.net The subsequent analysis by GC-MS provides high selectivity and sensitivity, allowing for the quantification of metabolites at very low concentrations. researchgate.netnih.gov

Table 1: GC-MS Method Parameters for Neonicotinoid Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) with 1% trimethylchlorosilane (BSTFA-TMCS, 99:1) | researchgate.netnih.gov |

| Extraction Method | Solid Phase Extraction (SPE) | researchgate.netnih.gov |

| Detection Mode | Electron Ionization | researchgate.netnih.gov |

| Limit of Detection | 0.1 μg/L for each metabolite | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the separation and quantification of non-volatile and thermally labile compounds like this compound. vwr.comgoogle.comresearchgate.net HPLC methods offer the advantage of analyzing the compound directly without the need for derivatization in many cases.

Various HPLC methods have been developed for the analysis of compounds structurally similar to this compound. For instance, a method for the simultaneous analysis of acetamiprid (B1664982) and its metabolite 6-chloronicotinic acid utilizes an isocratic organic solvent-free mobile phase with a C18 column and a diode-array detector (DAD). researchtrends.net Another approach for determining imidacloprid (B1192907) and its metabolites, including 6-chloronicotinic acid, in complex matrices employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by HPLC-triple quadrupole mass spectrometry. mdpi.com Acidifying the mobile phase with acetic acid has been shown to improve the peak shape of 6-chloronicotinic acid. mdpi.com

Table 2: HPLC Method Parameters for the Analysis of Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 | researchtrends.net |

| Mobile Phase | Isocratic organic solvent-free | researchtrends.net |

| Detector | Diode-Array Detector (DAD) | researchtrends.net |

| Extraction (for complex matrices) | QuEChERS | mdpi.com |

| Mobile Phase Modifier | 0.1% Acetic Acid | mdpi.com |

Ion chromatography (IC) is a powerful technique for the separation of ionic species. When coupled with advanced detection methods like photoinduced fluorescence (PIF), it offers high sensitivity and selectivity for the analysis of compounds that are not naturally fluorescent. nih.govresearchgate.net